Neocarzinostatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Effects : Zinostatin stimalamer, a chemically synthesized antitumor agent coupling neocarzinostatin with styrene maleic acid half-butylester copolymer, has demonstrated strong cytotoxicity against human and mouse tumor cell lines, including drug-resistant ones. It has shown effective antitumor activity in murine models, comparable or superior to this compound at effective dose ranges (Numasaki et al., 1991).

DNA Interaction : Zinostatin is an enediyne antineoplastic antibiotic containing an aminoglycoside chromophore. It intercalates into DNA, and its enediyne core binds to DNA's minor groove, causing single-and double-strand breaks and triggering apoptosis (2020).

Inducing Antitumor Resistance : Zinostatin stimalamer has been observed to induce host-mediated antitumor resistance. Pretreatment with this agent suppressed tumor growth in certain mouse models and led to tumor eradication in some cases. It suggests an important role for mature T lymphocytes in tumor eradication (Masuda & Maeda, 1995).

Cellular Component Changes in Response to Treatment : Zinostatin stimalamer treatment led to changes in the cellular components of spleen and lymph node cells in Meth A-bearing BALB/c mice. This treatment appeared to augment host-mediated antitumor resistance, in addition to its intrinsic cytocidal activity (Masuda & Maeda, 1996).

Clinical Trial Outcomes : In early phase II multicentered studies, YM 881 (zinostatin stimalamer) showed response and safety in patients with malignant tumors, including brain, lung, breast, liver, pancreatic, gastric, and colon cancers. Major subjective unwanted effects were gastrointestinal symptoms, with evidence of hematological changes like thrombocytopenia (Saito et al., 1991).

Mechanism of Action : Zinostatin stimalamer suppresses colony formation of HeLa cells dose-dependently and exhibits cytocidal activity. It inhibits DNA synthesis and causes cellular DNA strand breaks, demonstrating that its antitumor and cytotoxic mechanisms are similar to this compound (Tanaka et al., 1991).

Use in Hepatocellular Carcinoma : Transarterial chemotherapy with Zinostatin stimalamer for hepatocellular carcinoma showed moderate antitumor effects and was well tolerated. It presented an overall response rate of 40% in a study of 30 patients (Okusaka et al., 1998).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neocarzinostatin is typically isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is then purified to obtain the active form .

Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus. The fermentation broth is processed to extract and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Neocarzinostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of zinostatin that retain or enhance its cytotoxic properties

Propriétés

Numéro CAS |

9014-02-2 |

|---|---|

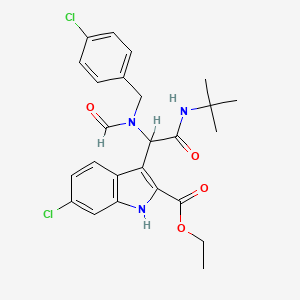

Formule moléculaire |

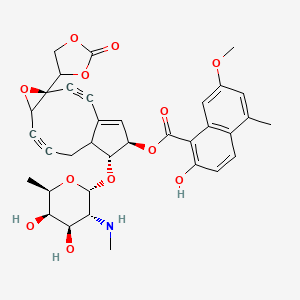

C35H35NO12 |

Poids moléculaire |

661.6 g/mol |

Nom IUPAC |

[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3 |

Clé InChI |

BLXZMHNVKCEIJX-UHFFFAOYSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Zinostatin; Neocarcinostatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)